Tiospirone-d8 Hydrochloride
Description
Properties
CAS No. |
1794760-48-7 |
|---|---|
Molecular Formula |
C24H33ClN4O2S |
Molecular Weight |
485.113 |
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2; |
InChI Key |
RYAWYTKDKQCORF-XJFQCCFISA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Synonyms |
8-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8 Hydrochloride; BMY 13859-d8; BMY 13859-1-d8; MJ 13859-1-d8; Tiaspirone-d8 Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tiospirone-d8 Hydrochloride involves the incorporation of deuterium atoms into the Tiospirone molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, scaled up for larger production volumes.
Chemical Reactions Analysis
Tiospirone-d8 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine and benzothiazole moieties of the molecule .
Scientific Research Applications
Tiospirone-d8 Hydrochloride is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tiospirone. It is also used in proteomics research as a biochemical tool . In the field of medicine, it helps researchers understand the drug’s behavior in the body, which can inform the development of new therapeutic agents. Additionally, it has applications in environmental and industrial research, where it can be used to study the effects of deuterium labeling on chemical reactions and processes.
Mechanism of Action
Tiospirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . It also functions as an antagonist at the D2, D4, and alpha1-adrenergic receptors . These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of depression and anxiety disorders .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₅D₈Cl₂N₅O₂ (deuterated form) .
- Molecular Weight : ~466.47 g/mol .
- CAS Number : 87691-92-7 (parent compound: Tiospirone Hydrochloride) .
- Application : Primarily used as a reference standard in pharmacokinetic and metabolic stability studies due to its isotopic purity .
Comparison with Structurally and Functionally Similar Compounds
Deuterated Analogs in Pharmacology
Deuterated compounds like Tiospirone-d8 Hydrochloride are critical for advancing analytical precision. Below is a comparative analysis with other deuterated hydrochloride salts:
Key Findings :
- Structural Similarities : Both Tiospirone-d8 and Buspirone-d8 share identical molecular formulas and weights, reflecting their role as deuterated analogs of parent antipsychotic candidates .
- Functional Differences : While Tiospirone-d8 is optimized for metabolic studies, Buspirone-d8 is applied in serotonin receptor binding assays, highlighting divergent pharmacological targets .
Non-Deuterated Hydrochloride Salts with Similar Backbones
Tiospirone Hydrochloride belongs to the spiroaminobenzofuran class. Comparisons with other CNS-active hydrochlorides reveal distinct structural and therapeutic profiles:


Research Insights :
- Spiro vs. Linear Structures : Tiospirone’s spiro architecture may confer unique receptor binding kinetics compared to linear molecules like Fluoxetine .
- Clinical Relevance : Unlike Memantine (used in Alzheimer’s disease), Tiospirone-d8’s deuterated form lacks direct therapeutic application but is pivotal in refining drug metabolism data .
Q & A
Q. How can factorial design optimize formulation parameters for this compound delivery systems?
- Methodology : Apply a 3² full factorial design to assess variables like polymer concentration (X1: 5–15% w/v) and crosslinking agent (X2: 0.1–0.5% w/v). Use ANOVA to identify significant interactions (p < 0.05) and optimize responses (e.g., drug release at 12 hours, viscosity). Validate with contour plots and desirability functions .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodology :
- Step 1 : Compare in vitro dissolution profiles (e.g., USP Apparatus II at 50 rpm) with in vivo plasma concentration-time curves.
- Step 2 : Use compartmental modeling (e.g., Wagner-Nelson method) to assess absorption rate limitations.
- Step 3 : Adjust for physiological factors (e.g., protein binding, hepatic first-pass metabolism) using in vitro-in vivo correlation (IVIVC) Level A analysis .
Q. How can forced degradation studies establish a degradation pathway for this compound?
- Methodology : Expose the compound to:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.
- Photolysis : 1.2 million lux-hours of visible light.
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply the Shapiro-Wilk test for normality and Welch’s t-test for heteroscedastic data. Report 95% confidence intervals and effect sizes (Cohen’s d) for inter-group comparisons .
Specialized Methodological Considerations
Q. How to validate the deuteration stability of this compound during long-term storage?
- Methodology : Perform deuterium NMR (²H-NMR) or mass spectrometry (HRMS) to quantify isotopic purity. Compare baseline spectra with post-storage samples. Store at -80°C in amber vials under nitrogen to minimize deuteration loss .
Q. What chromatographic techniques differentiate this compound from its non-deuterated analog?
Q. How to design a pharmacokinetic study for this compound in rodent models?
- Methodology :
- Dosing : Administer 10 mg/kg intravenously (bolus) and orally (gavage).
- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Analysis : Calculate AUC₀–∞, Cmax, Tmax, and bioavailability (F) using non-compartmental analysis in Phoenix WinNonlin® .
Data Interpretation and Contradiction Management
Q. How to address batch-to-batch variability in this compound synthesis?
- Methodology : Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Purity (>99.5%), isotopic abundance (>98% d8).
- Critical Process Parameters (CPPs) : Reaction temperature (±2°C), deuterium gas pressure (15–20 psi).
- Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs .
Q. What bioanalytical challenges arise when quantifying this compound in biological matrices?
- Methodology : Overcome matrix effects (e.g., phospholipid interference) via:
- Sample prep : Protein precipitation with acetonitrile followed by SPE cleanup.
- Internal standard : Use a structural analog (e.g., Tiospirone-d10) for normalization.
- Validate selectivity, carryover, and matrix effects per FDA Bioanalytical Method Validation guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


